1,6-Cyclodecadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1124-79-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,6Z)-cyclodeca-1,6-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,9-10H,3-8H2/b2-1-,10-9- |
InChI Key |
GWCMUONZBWHLRN-REXUQAFDSA-N |
SMILES |
C1CC=CCCCC=CC1 |
Isomeric SMILES |
C1C/C=C\CCC/C=C\C1 |
Canonical SMILES |
C1CC=CCCCC=CC1 |
Origin of Product |
United States |
Contextualization of 1,6 Cyclodecadiene Within Contemporary Chemical Research
Evolution of Medium-Ring Cyclic Diene Chemistry
The study of medium-sized rings, typically defined as those containing eight to eleven atoms, has been a long-standing challenge in organic chemistry. lipidmaps.org The synthesis of these rings is often hampered by unfavorable enthalpic and entropic factors, including significant transannular strain arising from the close proximity of non-bonded atoms across the ring. lipidmaps.orgnih.gov This has led to an under-representation of medium-ring systems in chemical libraries compared to their smaller and larger counterparts. dntb.gov.ua
Early forays into this area were marked by difficulties in accessing these cyclic systems in good yields. However, the development of novel synthetic methodologies has revolutionized the field. dntb.gov.ua A key breakthrough in the synthesis of the 1,6-cyclodecadiene framework was the development of a two-step sequence starting from the more readily accessible nine-membered ring, cis,cis-1,5-cyclononadiene. This process involves the formation of a 1,2,6-cyclodecatriene intermediate, which is then selectively reduced to afford cis,cis-1,6-cyclodecadiene. archive.org This synthetic route provides a reliable method for accessing the ten-membered diene, paving the way for more detailed investigations of its chemical properties.
Significance of this compound Architecture in Organic Synthesis
The this compound scaffold is more than just a synthetic curiosity; it is a valuable building block in the construction of complex molecular architectures, particularly those found in nature. The specific arrangement of the double bonds within the ten-membered ring allows for a variety of stereoselective transformations and rearrangements, making it a versatile precursor in total synthesis.
One of the most notable reactions of 1,6-cyclodecadienes is the Cope rearrangement, a thermally induced thegoodscentscompany.comthegoodscentscompany.com-sigmatropic rearrangement. This reaction can lead to the formation of substituted divinylcyclobutane derivatives. The stereochemistry of the starting diene dictates the stereochemical outcome of the rearrangement, providing a powerful tool for controlling the three-dimensional structure of the product.
Furthermore, the this compound framework is a key structural motif in a number of natural products, including the germacrane (B1241064) and hedycaryol (B1638063) families of sesquiterpenes. lipidmaps.orgthegoodscentscompany.com For instance, the thermal rearrangement of certain germacrene derivatives can be rationalized through a Cope rearrangement of a this compound intermediate. The ability to synthesize and manipulate the this compound core has been instrumental in the total synthesis of these and other biologically active natural products. For example, the thermal rearrangement of isofuranodiene, a derivative of this compound, leads to the formation of curzerene. wikipedia.org
The reactivity of the double bonds in this compound also allows for a range of other transformations, including transannular reactions, where a bond is formed between two non-adjacent atoms across the ring. These reactions are often facilitated by the close proximity of the double bonds in certain conformations of the ten-membered ring.
Interdisciplinary Research Perspectives on this compound Systems
The unique structural and reactive properties of this compound and its derivatives have begun to attract attention beyond the traditional confines of organic synthesis.
In the realm of materials science , derivatives of this compound are being explored as monomers for the creation of novel polymers. The ability of the diene system to undergo polymerization can lead to materials with unique properties. For example, a substituted this compound has been investigated for the production of polymers, suggesting potential applications in materials science. acrospharma.co.kr The development of polymers derived from such medium-sized rings could lead to new materials with tailored thermal and mechanical properties. One notable application is the use of 1,5,9-cyclododecatriene, a related twelve-membered ring triene, as a precursor in the industrial production of Nylon 12. alfa-chemistry.comeasychem.org
In medicinal chemistry , derivatives of this compound have shown promise as biologically active agents. Isofuranodiene, a naturally occurring derivative, has been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. nih.gov The stabilization of this thermally sensitive natural product through coordination to metal ions, such as silver(I), has been studied to enhance its potential therapeutic applications. The anti-inflammatory effects of curzerene, a rearrangement product of isofuranodiene, have also been noted. wikipedia.org These findings suggest that the this compound scaffold could serve as a template for the design and synthesis of new therapeutic agents.
Data Tables
Table 1: Physical Properties of this compound Isomers
| Property | cis,cis-1,6-Cyclodecadiene | trans,trans-1,6-Cyclodecadiene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol nih.gov | 136.23 g/mol ontosight.ai |
| Boiling Point | - | 203-205 °C ontosight.ai |
| Density | - | 0.875 g/cm³ ontosight.ai |
| Appearance | - | Colorless liquid ontosight.ai |
Table 2: Spectroscopic Data for cis,cis-1,6-Cyclodecadiene
| Spectroscopic Technique | Observed Data |
| Infrared (IR) Spectroscopy | The IR spectrum shows a characteristic weak band for C=C stretching at approximately 1650 cm⁻¹ and a strong band for out-of-plane hydrogen bending of the cis double bonds around 710 cm⁻¹ (14.1 µ). archive.org |
| Mass Spectrometry (MS) | The electron ionization mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum exhibits multiplets for the olefinic protons, and the ¹³C NMR spectrum shows characteristic signals for the sp² and sp³ hybridized carbon atoms. |
Compound Information
Advanced Synthetic Methodologies for 1,6 Cyclodecadiene Systems
Direct Cyclization Strategies
Direct cyclization involves the formation of the carbocyclic ring from an acyclic precursor in a single key step. These methods are often valued for their efficiency and atom economy.
Intramolecular cycloalkylation is a foundational strategy for ring formation, involving the reaction of a nucleophile and an electrophile within the same molecule. For the synthesis of 10-membered rings, this typically requires high-dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization. The thermodynamic and kinetic challenges of forming medium-sized rings mean that the acyclic precursors must be carefully designed to facilitate ring closure. youtube.com
The relative positioning of the nucleophilic center and the leaving group along the carbon chain dictates the size of the resulting ring. youtube.com Conformational constraints, such as the presence of existing rings or stereocenters, can pre-organize the acyclic precursor into a conformation that is amenable to cyclization, thereby increasing the reaction rate and yield. ias.ac.in While specific examples applying direct cycloalkylation to produce a simple 1,6-cyclodecadiene are not prevalent in recent literature, the principles are widely applied in the synthesis of complex natural products containing ten-membered carbocycles.
Fragmentation reactions provide an alternative and powerful route to medium-sized rings by breaking one or more bonds within a pre-existing bicyclic or polycyclic system. The Grob fragmentation is a notable example, where a 1,3-diol or a related substrate fragments to form a new carbonyl, an alkene, and a leaving group. libretexts.org This method is particularly effective for constructing 10-membered rings from bicyclic precursors, as the release of strain in the starting material can provide a strong thermodynamic driving force for the reaction. libretexts.org
The reaction can proceed through a concerted or stepwise mechanism, depending on the substrate and conditions. wikipedia.org The stereochemistry of the starting material is crucial, as the bond being cleaved must often align with the pi-system being formed. libretexts.org This strategy has been successfully employed in the synthesis of complex molecules where a ten-membered ring is a key structural feature. researchgate.netunivie.ac.at
A summary of a generic Grob fragmentation for a 10-membered ring is presented below.
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Activation of Precursor | A bicyclic system containing a 1,3-diol derivative (e.g., alcohol and a leaving group) is prepared. |
| 2 | Fragmentation | Under basic or acidic conditions, the molecule undergoes fragmentation, cleaving a C-C bond in the bicyclic system. |
| 3 | Product Formation | A 10-membered ring containing a new double bond and a carbonyl group is formed. |
Stereoselective Synthesis and Transformations
Once the cyclodecadiene skeleton is formed, its functionalization must be controlled to achieve specific regio- and stereochemical outcomes. The two double bonds in this compound are the primary sites for such transformations.
The functionalization of the two double bonds in the this compound ring can be directed with high selectivity using modern synthetic methods.
Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across a double bond. The reaction is known for its high regioselectivity, placing the hydroxyl group on the less substituted carbon, and its syn-stereoselectivity, where the hydrogen and hydroxyl groups add to the same face of the double bond. masterorganicchemistry.comchemrxiv.org Applying this to this compound would yield cyclodecenols with predictable stereochemistry. The use of bulky borane (B79455) reagents like 9-BBN can further enhance regioselectivity. masterorganicchemistry.com Nickel- and cobalt-catalyzed hydroboration methods have also been developed to control regioselectivity in the functionalization of dienes. rsc.orgnih.gov
Epoxidation : The conversion of the alkenes to epoxides introduces a versatile three-membered ring that can be opened by various nucleophiles. Stereoselective epoxidation of cyclic dienes can be achieved using reagents like dimethyldioxirane, often with high diastereoselectivity. researchgate.net Chiral catalysts, such as those used in Jørgensen epoxidation, can be employed to achieve high enantioselectivity, which is crucial in the synthesis of biologically active molecules. organic-chemistry.orgrsc.org The pre-existing stereochemistry of the cyclodecadiene ring will influence the facial selectivity of the epoxidizing agent's approach.
Ring-closing metathesis (RCM) has become a premier method for forming cyclic alkenes, driven by the release of volatile ethylene (B1197577). ias.ac.in However, its application to the synthesis of medium-sized rings like cyclodecadiene is fraught with challenges. ias.ac.inresearchgate.net
The primary competing reaction is acyclic diene metathesis polymerization (ADMET), an intermolecular process. ias.ac.in To favor intramolecular RCM for a 10-membered ring, reactions must be run at very high dilution (typically <0.01 M), which can be impractical for large-scale synthesis. The high strain energy of 10-membered rings also presents a thermodynamic barrier to cyclization compared to the formation of more stable 5- and 6-membered rings. researchgate.net
Catalyst selection and stability are also critical. While modern Grubbs and Hoveyda-Grubbs catalysts are tolerant of many functional groups, they can be poisoned by certain functionalities like soft donors (e.g., phosphines or sulfides). uwindsor.ca The choice of catalyst can also influence the E/Z selectivity of the resulting double bond. acs.org Introducing conformational constraints, such as incorporating a pre-existing ring or gem-disubstituted carbons (the Thorpe-Ingold effect), can predispose the diene precursor to cyclization and improve RCM yields for these challenging medium-sized rings. ias.ac.inuwindsor.ca
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Intermolecular Polymerization (ADMET) | The acyclic diene precursor reacts with other molecules to form long polymer chains instead of closing to form a ring. ias.ac.in | High dilution conditions (e.g., <0.01 M); slow addition of substrate to the catalyst solution. |
| Thermodynamic Barrier | Medium-sized rings (8-11 members) possess significant transannular strain and unfavorable gauche interactions, making their formation enthalpically disfavored. researchgate.net | Incorporate conformational constraints (e.g., gem-dimethyl groups, existing rings) to pre-organize the precursor for cyclization. ias.ac.inuwindsor.ca |
| Catalyst Deactivation | The ruthenium catalyst can be deactivated by certain functional groups on the substrate or by impurities. uwindsor.ca | Careful purification of substrates; selection of more robust second or third-generation catalysts. |
| E/Z Selectivity | Controlling the geometry of the newly formed double bond can be difficult. | Use of specialized catalysts (e.g., Z-selective Grubbs catalysts); substrate-controlled stereochemistry. |
Novel Synthetic Routes and Precursor Derivations
Innovation in the synthesis of this compound often comes from the development of novel reaction cascades or the clever use of unconventional starting materials. One such strategy involves the ring expansion of a smaller, more readily available carbocycle. For example, a two-step allene (B1206475) synthesis has been adapted to prepare 1,2,6-cyclodecatriene from cis,cis-1,5-cyclononadiene. This process involves the addition of dibromocarbene to form a dibromobicyclodecene intermediate, which is then treated with methyllithium (B1224462). The resulting cyclodecatriene can then be selectively reduced to afford cis,cis-1,6-cyclodecadiene. This approach effectively inserts a single carbon atom into the nine-membered ring precursor.
Other modern approaches, such as [8+2] cycloadditions, provide pathways to construct 10-membered rings through the reaction of dienylfurans with acetylenic esters, creating bridged bicyclic systems that serve as precursors to functionalized carbocycles. researchgate.net Similarly, cationic carbocyclization of specifically designed enynes has been shown to produce dibenzo-fused seven- and eight-membered rings, and such strategies could potentially be adapted for ten-membered systems. nih.gov These methods highlight the ongoing effort to develop efficient and selective routes to challenging medium-sized ring systems.
Pathways from Related Cyclic and Acyclic Precursors
The synthesis of this compound can be achieved through carefully designed transformations of both cyclic and acyclic starting materials. Ring expansion strategies, which commence with smaller, more readily available cyclic precursors, are a common approach. One notable method involves the synthesis of cis,cis-1,6-cyclodecadiene from cis,cis-1,5-cyclononadiene. archive.org This transformation is a two-step process that effectively inserts a single carbon atom into the nine-membered ring. archive.org
The first step is the addition of dibromocarbene to one of the double bonds of cis,cis-1,5-cyclononadiene, yielding a dibromocyclopropane-fused bicyclic intermediate, 10,10-dibromobicyclo[7.1.0]dec-4-ene. archive.org In the subsequent step, treatment of this intermediate with methyllithium induces a rearrangement and elimination to form an allene within the ten-membered ring, producing 1,2,6-cyclodecatriene. archive.org Finally, a sodium-ammonia reduction selectively reduces the allene to an alkene, affording the target cis,cis-1,6-cyclodecadiene. archive.org
Another powerful technique for constructing cyclic systems from acyclic precursors is Ring-Closing Metathesis (RCM). RCM utilizes metal catalysts, typically ruthenium-based, to form a new double bond between two existing terminal alkenes within a single molecule, releasing a volatile byproduct like ethylene. organic-chemistry.orgwikipedia.org This method is particularly effective for creating medium-to-large rings and is tolerant of a wide array of functional groups. organic-chemistry.orgwikipedia.org The synthesis of a this compound system via RCM would involve an acyclic 1,11-diene precursor, which upon exposure to a suitable catalyst, undergoes intramolecular cyclization to form the desired ten-membered ring. The thermodynamic driving force for the reaction is often the removal of gaseous ethylene from the system. organic-chemistry.org
Table 1: Synthetic Pathways to this compound Systems
| Precursor Type | Specific Precursor | Key Reagents/Reaction | Intermediate(s) | Product |
|---|
Biomimetic Cyclization Pathways Relevant to this compound Scaffolds (e.g., Cationic Cyclopropanation)
Nature synthesizes a vast array of complex molecules, including many containing the this compound scaffold, through highly efficient and selective enzymatic cyclizations of simple acyclic precursors. These biomimetic pathways serve as a profound source of inspiration for synthetic chemists. The biosynthesis of sesquiterpenes, a large class of natural products, provides a prime example.
The journey from a simple acyclic precursor to a complex cyclic system is exemplified by the enzymatic cyclization of farnesyl pyrophosphate (FPP). nih.govuniprot.orgebi.ac.ukresearchgate.netebi.ac.uk Terpene synthase enzymes catalyze the removal of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a C1-C10 intramolecular cyclization to form a key ten-membered ring intermediate: the germacradienyl cation. nih.govuniprot.orgresearchgate.net This cation is the direct precursor to germacrene-type sesquiterpenes, such as germacrene D, which prominently feature the this compound framework. cardiff.ac.uknih.govwur.nl The fate of the germacradienyl cation is exquisitely controlled by the specific enzyme's active site, which guides deprotonation or further rearrangements to yield a diverse family of sesquiterpenoid skeletons. nih.govmdpi.com
A more intricate bio-inspired strategy is cationic cyclopropanation . This process involves the formation of a cyclopropane (B1198618) ring through the loss of a proton from a carbocation (a γ-elimination pathway). nih.gov While this transformation is exceedingly rare in standard solution-phase chemistry, where competing β-elimination to form alkenes is overwhelmingly favored, it is a recognized pathway in biosynthesis. nih.gov The mechanism is believed to involve the transient formation of a protonated cyclopropane, which activates a remote C-H bond for elimination. nih.gov
While not a direct route to this compound itself, cationic cyclopropanation is highly relevant to the formation of complex scaffolds derived from ten-membered ring intermediates. For instance, a germacradienyl cation, after an initial this compound ring formation, can undergo further transannular cyclization. If this process terminates in a cationic cyclopropanation step, it can lead to intricate bicyclic or tricyclic systems containing a cyclopropane ring, demonstrating nature's sophisticated control over carbocation reactivity to build molecular complexity.
Table 2: Key Components in the Biosynthesis of Germacrene D
| Component | Name/Type | Role |
|---|---|---|
| Acyclic Precursor | Farnesyl Pyrophosphate (FPP) | The linear C15 starting material for sesquiterpene synthesis. nih.gov |
| Enzyme Class | Terpene Synthase | Catalyzes the ionization of FPP and the subsequent cyclization cascade. |
| Specific Enzyme | Germacrene D Synthase | An enzyme that specifically directs the cyclization of FPP to Germacrene D. wur.nl |
| Key Intermediate | Germacradienyl Cation | The ten-membered ring carbocation formed after the initial C1-C10 cyclization. nih.govuniprot.orgresearchgate.net |
| Final Product | Germacrene D | A natural sesquiterpene containing the this compound scaffold. cardiff.ac.uknih.gov |
Mechanistic Investigations of 1,6 Cyclodecadiene Reactivity
Pericyclic Reactions and Ring-Opening Processes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They are characterized by a reorganization of π and σ bonds and are governed by the principles of orbital symmetry. msu.edudocsity.com 1,6-Cyclodecadiene, with its two double bonds held in a medium-sized ring, is predisposed to undergo such transformations.
Electrocyclic Ring-Opening Reactions
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse process of ring-opening. msu.edulibretexts.orglibretexts.org These reactions are stereospecific and their outcome (conrotatory or disrotatory) is determined by the number of π-electrons and whether the reaction is induced by heat or light. masterorganicchemistry.comimperial.ac.uk
While this compound itself is not a conjugated system, its derivatives or isomers can undergo electrocyclic reactions. For example, the thermal or photochemical treatment of related cyclodecatriene systems can lead to electrocyclic ring closures or openings. pressbooks.pub A notable example is the 4π electrocyclic ring-opening of fused cyclobutenes, which generates a transient cis,trans-cycloalkadiene intermediate. researchgate.net This type of reaction provides a pathway to functionalized medium-sized trans-cycloalkenes. researchgate.net The stereochemical outcome of these reactions is highly predictable based on the Woodward-Hoffmann rules. imperial.ac.uk
| Reaction Condition | Number of π-Electrons | Stereochemical Outcome |
| Thermal | 4n | Conrotatory |
| Thermal | 4n + 2 | Disrotatory |
| Photochemical | 4n | Disrotatory |
| Photochemical | 4n + 2 | Conrotatory |
| (Based on Woodward-Hoffmann rules for electrocyclic reactions) masterorganicchemistry.comimperial.ac.uk |
Photochemical and Thermal Rearrangements
The application of heat or light to this compound and its derivatives can induce a variety of rearrangements, leading to structurally diverse products. These transformations are often driven by the release of ring strain or the formation of more stable isomers.
Intramolecular Photocyclization Mechanisms
Upon irradiation, 1,6-cyclodecadienes can undergo intramolecular photocyclization. For example, the photochemistry of 1-methyl-(E,E)-1,6-cyclodecadiene has been investigated. acs.org The intramolecular photocyclization of both cis,cis- and cis,trans-1,6-cyclodecadiene can lead to the formation of anti-tricyclo[5.3.0.0(2,6)]decane. acs.org These reactions likely proceed through the formation of a diradical intermediate, which then collapses to form the final tricyclic product. The stereochemistry of the starting diene can influence the stereochemical outcome of the cyclization.
Thermally and Acid-Catalyzed Rearrangements of this compound Derivatives
Derivatives of this compound, particularly those found in nature such as germacrene D, are known to undergo thermally and acid-catalyzed rearrangements. Germacrene D, a sesquiterpene with a this compound core, serves as a precursor in the biosynthesis of other sesquiterpenes through such cyclization reactions. These rearrangements often involve transannular cyclizations, where a bond is formed between non-adjacent atoms across the ring. acs.org The conformational preferences of the ten-membered ring play a crucial role in directing the outcome of these reactions. diva-portal.org For example, molecular mechanics studies on (E,E)-1,6-cyclodecadiene systems show a preference for a "chair-chair" conformation, which can influence the stereochemical course of rearrangements. diva-portal.org Acid-catalyzed rearrangements of cage dienes can also lead to novel isomeric compounds through mechanisms involving carbocation intermediates. chemrxiv.org
Catalytic Transformations
Catalysts can significantly influence the reactivity of this compound, enabling transformations that are not accessible under thermal or photochemical conditions. Transition metal catalysts, in particular, have been employed to effect a range of reactions. For example, nickel-catalyzed cyclooligomerization reactions of related cyclodienes with other unsaturated molecules can be used to construct larger macrocyclic systems. While ring-closing metathesis (RCM) has been attempted for the synthesis of this compound systems, it has proven to be challenging. diva-portal.org However, other catalytic methods, such as the fragmentation of substituted decalylboranes, have been used to prepare cyclodecadienes. redalyc.org
Cyclooligomerization Reactions and Associated Mechanistic Pathways
This compound can participate in cyclooligomerization reactions, a process that involves the catalytic combination of multiple monomer units to form larger cyclic compounds. These reactions are often catalyzed by nickel complexes. For example, the cocyclooligomerization of butadiene and ethylene (B1197577) can yield 1,5-cyclodecadiene, a related C10 diene. uc.edu The mechanistic pathways for these reactions are complex and can be influenced by the nature of the catalyst and the specific monomers involved. uc.edu
A key step in these catalytic cycles is often the insertion of one of the diene's double bonds into a metal-allyl bond. uc.edu In the case of nickel-catalyzed reactions, a proposed mechanism involves the formation of a nickel(0) complex with the diene. Subsequent oxidative cyclization and reductive elimination steps can lead to the formation of larger ring systems. researchgate.net The conformational freedom of the cyclodecadiene ring can influence the selectivity of these reactions, with more strained intermediates potentially leading to fewer reaction pathways and higher product selectivity. nih.gov
Olefin Disproportionation Processes Involving this compound
Olefin disproportionation, also known as olefin metathesis, is a reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. lscollege.ac.in this compound can undergo olefin disproportionation in the presence of suitable catalysts. justia.comjustia.com These reactions are typically catalyzed by molybdenum or tungsten-based heterogeneous catalysts, or by well-defined ruthenium-based homogeneous catalysts like Grubbs' catalysts. lscollege.ac.in
The widely accepted mechanism for olefin metathesis is the Chauvin mechanism. This pathway involves the [2+2] cycloaddition of an alkene double bond to a metal alkylidene (M=CR₂) to form a metallacyclobutane intermediate. lscollege.ac.in This intermediate can then undergo a retro-[2+2] cycloaddition to yield a new alkene and a new metal alkylidene. When applied to a cyclic olefin like this compound, this can lead to ring-opening polymerization to form polyalkenamers or the formation of other cyclic or linear olefins depending on the reaction conditions. allenpress.comresearchgate.net
Elucidation of Elementary Steps and Intermediates
Carbocationic Rearrangements and Gamma-Elimination Pathways
Under certain conditions, such as in the presence of strong acids, reactions involving this compound can proceed through carbocationic intermediates. These high-energy species are prone to rearrangements to form more stable carbocations. libretexts.orgnumberanalytics.comblogspot.com Common rearrangement pathways include 1,2-hydride shifts and 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, migrates to an adjacent positively charged carbon. libretexts.orgblogspot.com
A less common but significant pathway that can occur from carbocationic intermediates is γ-elimination. nih.gov This process involves the removal of a proton from a γ-carbon relative to the carbocation center, leading to the formation of a cyclopropane (B1198618) ring. nih.govnumberanalytics.com This is in contrast to the more typical β-elimination which results in the formation of an alkene. nih.gov Computational studies have been employed to investigate the feasibility of γ-elimination pathways in cyclodecadiene systems, suggesting that factors like transannular strain can influence the chemoselectivity between competing elimination pathways. nih.gov The formation of a protonated cyclopropane (PCP+) has been identified as a key transient species in this type of transformation. nih.gov
Role of Transition States in Reaction Selectivity
The selectivity of chemical reactions involving this compound is fundamentally governed by the relative energies of the transition states of competing reaction pathways. e3s-conferences.orgbeilstein-journals.org The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate and outcome of the reaction. beilstein-journals.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. nih.gove3s-conferences.org By comparing the activation energies of different possible pathways, researchers can predict which products are kinetically favored. pku.edu.cnmdpi.com For example, in the context of cationic cyclopropanation, computational analysis of the transition states for γ-elimination versus β-elimination can reveal why one pathway is preferred over the other. nih.govresearchgate.net Factors such as steric interactions and the electronic nature of substituents can influence the geometry and energy of the transition state, thereby controlling the selectivity of the reaction. nih.gove3s-conferences.org Experimental techniques, such as kinetic isotope effect studies, can be used to validate the predictions made from computational models.
Conformational Analysis and Molecular Dynamics of 1,6 Cyclodecadiene
Theoretical and Computational Approaches to Conformational Landscape
Modern computational chemistry provides powerful tools to map the potential energy surface of flexible molecules like 1,6-cyclodecadiene. These methods allow for the identification of stable conformers, the calculation of their relative energies, and the prediction of the energy barriers that separate them.
Ab initio molecular orbital and Density Functional Theory (DFT) methods have been employed to investigate the structure and conformational interconversion of (Z,Z)-cyclodeca-1,6-diene. researchgate.net These high-level computational techniques provide a detailed understanding of the molecule's electronic structure and geometry.
Studies using these methods have found that a chair conformation with C₂ₕ symmetry is the most stable geometry for (Z,Z)-cyclodeca-1,6-diene. researchgate.net The boat form, which possesses C₂ᵥ symmetry, is calculated to be only slightly less stable than the chair conformer. researchgate.net Further investigations have also identified other low-energy ground state structures, including a 1-Twist–Chair–Boat–Chair (C₁ symmetry) and a 1-Twist–Boat–Boat–Chair (Cᵢ symmetry), highlighting the complexity of the conformational landscape. researchgate.net
| Conformer | Symmetry | Relative Energy (kJ/mol) | Computational Method |
| Chair | C₂ₕ | 0.0 (Most Stable) | Ab initio / DFT |
| Boat | C₂ᵥ | +3.5 | Ab initio / DFT |
This table summarizes the relative stability of the primary conformers of (Z,Z)-cyclodeca-1,6-diene as determined by advanced computational methods. researchgate.net
Molecular mechanics, a method that uses classical physics to model molecular systems, has also been instrumental in the conformational analysis of this compound. The MM2 force field, in particular, has been used to carry out calculations on the cis,cis-1,6-cyclodecadiene system. oup.comacs.org
These force field calculations predict that the molecule exists as a mixture of chair and boat forms. acs.org Unlike some earlier experimental interpretations that favored an exclusively chair conformation, the MM2 calculations indicated a significant proportion of the boat conformer. acs.org Specifically, the molecule was calculated to be a 65:35 mixture of the chair and boat forms, respectively. acs.org The MM2 method also predicted a highly symmetrical C₂ₕ structure for the stable chair conformation. oup.com These simulations have also been applied to examine photochemically initiated intramolecular cyclobutane (B1203170) formation in cyclodecadiene systems. researchgate.net
| Conformer | Calculated Abundance | Computational Method |
| Chair | 65% | Molecular Mechanics (MM2) |
| Boat | 35% | Molecular Mechanics (MM2) |
This table shows the predicted equilibrium composition of cis,cis-1,6-cyclodecadiene conformers based on molecular mechanics calculations. acs.org
The stability of different conformers can be analyzed using quantum-chemical descriptors, which are values derived from the electronic structure calculations that quantify various molecular properties. nih.govscirp.org These descriptors are essential in quantitative structure-property relationship (QSPR) studies. scirp.org
For instance, the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental descriptors. researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. Analysis of the charge distribution, such as through Natural Population Analysis (NPA), can reveal repulsive or attractive intramolecular interactions that influence the preference for one conformer over another. mdpi.com These descriptors help to explain, at an electronic level, why a particular spatial arrangement, like the chair conformation of this compound, is more stable than others. researchgate.net
Ring Inversion Dynamics and Pseudorotation Processes
The this compound ring is not static but undergoes rapid conformational changes. These dynamic processes, including ring inversion and pseudorotation, allow the molecule to explore its conformational landscape and interconvert between stable forms.
The primary dynamic process for this compound is the interconversion between its conformers. researchgate.net The pathway for this ring inversion is thought to be a chair-boat-chair itinerary. researchgate.net This process involves the molecule passing through a boat-like transition state or intermediate to invert from one chair conformation to another.
More detailed computational studies have revealed a more complex pathway than a simple, direct flip. The process involves intermediate ground states and transition states that were not previously reported in earlier semi-empirical investigations. researchgate.net The identification of 1-Twist–Chair–Boat–Chair and 1-Twist–Boat–Boat–Chair ground states, along with their associated transition structures, provides a more accurate and detailed map of the ring inversion process for the compound. researchgate.net This itinerary can involve pseudorotation, where conformational changes occur through a series of small, wave-like atomic displacements around the ring, allowing the molecule to navigate between energy minima without passing over prohibitively high energy barriers. researchgate.net
The mechanism for the chair-boat-chair interconversion is believed to occur via a "double bond flipping" phenomenon. researchgate.net This involves the reorientation of the C=C double bonds within the flexible ten-membered ring. The energy required for these dynamic processes is known as the activation barrier.
| Dynamic Process | Activation Energy (kJ/mol) | Associated Molecule/Isomer |
| Conformational Interconversion | 52 | (Z,Z)-cyclodeca-1,6-diene |
| Trans Double Bond Swiveling | 102.5 | (E,E)-cyclodeca-1,6-diene |
This table presents calculated activation barriers for key dynamic processes in this compound isomers. researchgate.net
Influence of Substituents on Preferred Conformers and Reactivity
Substituents can significantly alter the conformational landscape and chemical behavior of the this compound ring. The electronic and steric nature of the substituent group dictates its influence on the stability of various conformers and the molecule's reactivity in chemical transformations. libretexts.orglumenlearning.com These effects are primarily categorized as inductive and resonance effects, which modify the electron density of the ring, and steric effects, which arise from spatial interactions between the substituent and the ring atoms. libretexts.orgslideshare.net
Electron-donating groups (EDGs), such as alkyl (e.g., -CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the π-system. libretexts.org This enhancement of nucleophilicity makes the double bonds more susceptible to attack by electrophiles. libretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl groups (-C=O) decrease the electron density of the double bonds. lumenlearning.com This deactivation makes the ring less reactive towards electrophiles but can facilitate nucleophilic attack.
From a conformational standpoint, the steric bulk of a substituent plays a crucial role. Large substituents tend to occupy positions that minimize steric strain, which can lock the flexible cyclodecadiene ring into a more rigid conformation. slideshare.net For instance, research on cis-(Z,Z)-1,6-cyclodecadiene has indicated that steric interactions involving substituents at the C-1 and C-6 positions can impede the rate of molecular rearrangements. thieme-connect.de A specific example is (Z,Z)-4,9-dimethylene-1,6-cyclodecadiene, which has been shown through X-ray crystallography and photoelectron spectroscopy to predominantly adopt an armchair conformation in both the solid state and the gas phase. researchgate.net
The interplay of these electronic and steric factors is summarized in the table below, which outlines the general effects of different substituent types on this compound.
Table 1: General Influence of Substituent Type on this compound
| Substituent Type | Electronic Effect | Influence on Reactivity | Conformational Influence |
|---|---|---|---|
| Electron-Donating Groups (e.g., -CH₃, -OH) | Increase electron density at double bonds (Inductive/Resonance). libretexts.org | Activate the ring toward electrophilic addition. libretexts.org | May favor specific conformers to optimize electronic stabilization, but steric effects are often more dominant. |
| Electron-Withdrawing Groups (e.g., -CN, -C(O)Me) | Decrease electron density at double bonds (Inductive/Resonance). lumenlearning.comrsc.org | Deactivate the ring toward electrophilic addition; may promote nucleophilic attack. rsc.org | Can influence conformer population by altering the electronic character of the ring framework. |
| Bulky Groups (e.g., -C(CH₃)₃) | Primarily steric. | Can hinder the approach of reactants, slowing reaction rates (steric hindrance). slideshare.net | Strongly favors conformers where the bulky group occupies a pseudo-equatorial position to minimize steric strain. slideshare.net |
| Halogens (e.g., -Cl, -Br) | Inductive withdrawal and weak resonance donation. lumenlearning.com | Generally deactivate the ring towards electrophilic attack due to strong inductive effect. lumenlearning.com | Moderate steric influence, less pronounced than larger alkyl groups. |
Analysis of Ring Strain and its Impact on Conformational Flexibility
Angle Strain (Baeyer Strain): This arises when the bond angles are forced to deviate from the ideal tetrahedral (109.5° for sp³ carbons) or trigonal planar (120° for sp² carbons) values. wikipedia.org In a hypothetical planar cyclodecane (B1584694), the internal angles would be 144°, leading to significant angle strain. To alleviate this, the ring puckers.
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. The puckered conformations adopted by the ring help to stagger these bonds, but perfect staggering is often not possible, leading to residual torsional strain. libretexts.org
Transannular Strain (Prelog Strain): This is a defining feature of medium-sized rings. wikipedia.org It is a form of steric strain caused by the repulsion between non-bonded atoms that are forced into close proximity across the ring. archive.org In certain conformations of the cyclodecadiene ring, hydrogen atoms or substituents on opposite sides can approach each other closely, leading to destabilization.
The presence of the two double bonds in this compound, which introduces sp²-hybridized carbons, helps to relieve some of the strain found in the parent cyclodecane molecule. archive.org Nonetheless, the molecule possesses considerable ring strain, which makes it more reactive than larger, strain-free cyclic dienes. For comparison, the related 1,2-cyclodecadiene (B8531623) has a calculated ring strain of 15.9 kcal/mol. researchgate.net
This inherent strain is the driving force behind the molecule's significant conformational flexibility. The this compound ring exists as a dynamic equilibrium of multiple conformers, such as chair-boat and boat-chair-boat forms, that rapidly interconvert at room temperature. nih.gov This flexibility allows the molecule to minimize its total strain energy by balancing the contributions from angle, torsional, and transannular interactions. The close proximity of atoms in certain conformations is also responsible for the unique transannular reactions observed in many medium-ring compounds. archive.org
Table 2: Comparison of Strain Components in Cycloalkanes
| Ring Size (Atoms) | Ring Type | Predominant Strain Type(s) | Conformational Flexibility |
|---|---|---|---|
| 3 (Cyclopropane) | Small | Angle Strain (60° angles). wikipedia.org | Rigid (Planar). wikipedia.org |
| 4 (Cyclobutane) | Small | Angle Strain, Torsional Strain. saskoer.ca | Puckered "butterfly" conformation. saskoer.ca |
| 6 (Cyclohexane) | Common | Essentially Strain-Free (in chair form). libretexts.org | Flexible (Chair-boat interconversion). saskoer.ca |
| 10 (Cyclodecane) | Medium | Torsional Strain, Transannular Strain. archive.orglibretexts.org | Highly Flexible. |
Stereochemical Aspects of 1,6 Cyclodecadiene Systems
Diastereoisomerism and Enantiomerism in 1,6-Cyclodecadienes
Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. masterorganicchemistry.com For cyclic compounds with multiple stereocenters or geometric isomers, this can lead to both diastereomers and enantiomers. libretexts.orglumenlearning.com Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. masterorganicchemistry.comvedantu.com In compounds with two or more stereocenters, a pair of isomers are considered diastereomers if at least one, but not all, of the stereocenters are different. libretexts.org
The geometry of the two double bonds in the 1,6-cyclodecadiene ring gives rise to three primary geometric isomers:
cis,cis-1,6-Cyclodecadiene ((Z,Z)-1,6-Cyclodecadiene): In this isomer, both double bonds possess a cis or Z configuration. nih.gov This isomer has been synthesized and studied, with research indicating it can adopt various conformations, including a chair-like and boat-like form. caltech.edu NMR studies on substituted cis,cis-1,6-cyclodecadienes are consistent with the ring inversion of a predominant chair or boat conformer. researchgate.net
trans,trans-1,6-Cyclodecadiene ((E,E)-1,6-Cyclodecadiene): Both double bonds in this isomer have a trans or E configuration. nist.govnih.gov Molecular mechanics studies on (E,E)-1,6-cyclodecadiene systems suggest that the preferred conformation is a "chair-chair" arrangement. diva-portal.org
cis,trans-1,6-Cyclodecadiene ((Z,E)-1,6-Cyclodecadiene): This isomer contains one cis and one trans double bond. The unsymmetrical nature of this isomer leads to unique conformational properties.
These isomers are diastereomers of one another, as they have the same connectivity but differ in the non-superimposable spatial arrangement of their double bonds.
The interconversion between cis and trans isomers of cycloalkadienes can be achieved under specific conditions. Thermodynamic equilibria between the trans,trans, cis,trans, and cis,cis isomers of various symmetrical cycloalkadienes (from C10 to C24) have been determined by irradiation in the presence of diphenyl sulphide or disulphide. researchgate.net These studies help explain the preference for certain isomers based on their conformational properties. researchgate.net
For some alkenes, isomerization can be promoted by catalysts. For example, heterogeneous nickel-hydride catalysts have been shown to be effective in the E/Z isomerization of various alkenes, typically favoring the more thermodynamically stable isomer. chemrxiv.org While not specifically detailed for this compound, these general principles of isomerization apply. The establishment of photostationary states, often approximating the thermodynamic equilibria, can also be achieved using a photosensitizer like acetophenone. researchgate.net
Methodologies for Absolute and Relative Stereochemistry Determination
Determining the precise three-dimensional structure of this compound isomers requires advanced analytical techniques.
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. By irradiating a specific proton, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed, which helps to establish the relative stereochemistry and conformation. nih.gov
In the study of complex molecules containing the this compound core, such as (-)-1,6-germacradien-5-ol, NOE measurements were crucial. diva-portal.org For instance, NOESY experiments (a 2D NMR technique) on this germacrene derivative helped to establish the relative configuration of its stereocenters. researchgate.net These experiments, combined with molecular mechanics calculations, provided a detailed picture of the molecule's preferred conformation and the spatial relationships between its substituents. diva-portal.orgresearchgate.net Similarly, for other complex diterpenoids, NOESY correlations have been used to assign the relative configuration by observing dipolar couplings between protons. researchgate.net
Another classical method for determining absolute stereochemistry is to chemically convert the molecule of interest into a compound whose absolute configuration is already known. This process, known as chemical correlation, provides an unambiguous link between the two structures.
This methodology was successfully applied to determine the absolute configuration of (-)-1,6-germacradien-5-ol. diva-portal.org The alcohol was chemically transformed into two other known compounds, (–)-α-cadinol and 1-endo-bourbonanol, thereby establishing its (5S,8S) absolute configuration. diva-portal.org This approach circumvents the need for methods like X-ray crystallography, which requires suitable crystals, and provides definitive proof of stereochemistry by relating the unknown compound to a known standard through a series of stereochemically controlled reactions. columbia.edu
Stereoselective Transformations and Their Stereochemical Outcomes
Stereoselective transformations are chemical reactions that favor the formation of one stereoisomer over another. In the context of 1,6-cyclodecadienes, this includes both the synthesis of specific isomers of the diene itself and reactions of the diene that proceed with high stereocontrol.
A notable stereoselective synthesis of cis,cis-1,6-cyclodecadiene involves a multi-step sequence starting from cis,cis-1,5-cyclononadiene. archive.org The key steps include the formation of a dibromocyclopropane adduct, followed by reaction with methyllithium (B1224462) to generate an allene (B1206475) (1,2,6-cyclodecatriene). The final step is a stereoselective reduction of the allene using sodium in liquid ammonia (B1221849), which selectively reduces the allene moiety to a cis-double bond, yielding cis,cis-1,6-cyclodecadiene. archive.org The reduction of allenes with sodium and ammonia is known to produce olefins in good yield, with a high degree of stereospecificity for the cis isomer. archive.org
Conversely, attempts to synthesize 1,6-germacradien-5-ol and other this compound systems using Ring-Closing Metathesis (RCM) have been reported as unsuccessful, highlighting the challenges in forming this medium-sized ring system through certain synthetic routes. diva-portal.org
The this compound framework is also a key intermediate in biomimetic reactions. For example, a germacradienol (B1257783) derivative containing a this compound ring was used as a substrate in a biomimetic cationic cyclopropanation reaction to synthesize 6,8-cycloeudesmanes. nih.gov The stereochemistry of the starting diene directly influences the stereochemical outcome of the complex polycyclic product. nih.gov
Enantioselective Synthesis and Kinetic Resolution Strategies
The creation of specific stereoisomers of this compound systems is a significant challenge in organic synthesis, primarily due to the conformational flexibility of the ten-membered ring. Enantioselective synthesis and kinetic resolution are two principal strategies employed to obtain enantiomerically enriched or pure cyclodecadienes. These methods often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. nih.govchiralpedia.com
Enantioselective synthesis aims to directly produce a single enantiomer from a prochiral substrate. nih.gov This is often achieved using chiral catalysts, which create an asymmetric environment that favors the formation of one enantiomer over the other. chiralpedia.com In contrast, kinetic resolution involves the separation of a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer, leaving the other enantiomer unreacted and thus enantioenriched. wikipedia.org A more advanced approach, dynamic kinetic resolution (DKR), combines kinetic resolution with in situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. princeton.edu
Enantioselective Synthesis via Asymmetric Macrocyclization
A notable success in the enantioselective synthesis of a substituted this compound system is the formation of germacrenes, which are sesquiterpenes containing a 1-methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene (B1671450) core. One effective strategy involves a palladium-catalyzed intramolecular asymmetric allylic alkylation.
In a key study, the synthesis of (+)-epoxy-germacrenol was achieved via a diastereoselective ring closure. nih.gov This method provides access to the optically active germacrane-type key intermediate on a gram-scale. nih.gov The reaction conditions were optimized to favor the formation of the desired product. Initially, using Pd(PPh₃)₄ as a catalyst resulted in a mixture of products. However, switching to PdCl₂(PPh₃)₂ and adding K₂CO₃ led to a cleaner reaction. The choice of solvent was also critical, with DMA providing a better yield compared to THF or DMF. nih.gov
This diastereoselective ring-closure strategy highlights the potential of using palladium catalysis to form the 10-membered germacrane (B1241064) ring system efficiently. nih.gov The resulting (+)-epoxy-germacrenol can then be converted to various other germacrane-type sesquiterpenes. nih.gov For instance, chemoselective hydrogenation of the isopropylidene side chain using Crabtree's catalyst can yield (+)-shiromool. nih.gov
Table 1: Optimized Conditions for Asymmetric Macrocyclization
| Catalyst | Additive | Solvent | Yield of Cyclized Product | Reference |
| Pd(PPh₃)₄ (20 mol%) | - | THF | - | nih.gov |
| PdCl₂(PPh₃)₂ (10 mol%) | K₂CO₃ | THF | - | nih.gov |
| PdCl₂(PPh₃)₂ (10 mol%) | K₂CO₃ | DMF | - | nih.gov |
| PdCl₂(PPh₃)₂ (10 mol%) | K₂CO₃ | DMA | 42% | nih.gov |
Table showing the optimization of reaction conditions for the enantioselective synthesis of a germacrene precursor.
Kinetic Resolution in the Synthesis of Precursors
While direct kinetic resolution of this compound itself is not extensively documented, the principles of kinetic resolution are widely applied in the synthesis of chiral building blocks that could potentially be used to construct such systems. wikipedia.org For example, kinetic resolution of allylic alcohols using asymmetric hydrogenation has been demonstrated with high enantioselectivity. wikipedia.org This method, developed by Noyori, utilizes a Ru[BINAP] complex to selectively hydrogenate one enantiomer of an allylic alcohol, resulting in an enantioenriched unreacted alcohol and the hydrogenated product. wikipedia.org
Organometallic Complexes and Coordination Chemistry of 1,6 Cyclodecadiene
Synthesis and Characterization of Metal-Diene Complexes
The formation of stable organometallic complexes is a cornerstone of the coordination chemistry of 1,6-cyclodecadiene. researchgate.net These complexes are typically synthesized by reacting the diene with a suitable metal salt in an appropriate solvent. sysrevpharm.orgbhu.ac.in Characterization of these compounds relies on a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, to elucidate their structure and bonding. libretexts.org
This compound readily forms complexes with various transition metals, particularly those from the coinage and platinum groups. acs.org
Silver(I) and Copper(I) Complexes : Stable complexes of cis,cis-1,6-cyclodecadiene with silver(I) and copper(I) have been synthesized. acs.orgcapes.gov.br The formation of silver(I) complexes is particularly noteworthy, as silver nitrate (B79036) is often used in gas-liquid chromatography (g.l.c.) columns to separate cyclic diolefins, indicating a selective interaction. acs.org The interaction between the silver ion and the olefin's double bond is the basis for this complexation. researchgate.net
Rhodium(I) Complexes : The rhodium(I) π-complex of cis,cis-1,6-cyclodecadiene has been prepared and studied. capes.gov.brrsc.org A notable synthesis involves the metal-catalyzed isomerization of cis,trans-1,5-cyclodecadiene (B73298) using rhodium trichloride (B1173362). capes.gov.bracs.org In this process, rhodium trichloride not only acts as a precursor for the rhodium(I) center but also catalyzes the rearrangement of the diene ligand to the more stable cis,cis-1,6 isomer, which is then trapped in the coordination sphere of the metal. capes.gov.br The resulting complex is a dimeric species. capes.gov.br
Below is a table summarizing the synthesis of these metal-diene complexes.
| Metal Ion | Precursor/Method | Resulting Complex | Reference(s) |
| Silver(I) | Reaction with silver salts | Silver(I)-cyclodecadiene complex | acs.org |
| Copper(I) | Reaction with copper(I) salts | Copper(I)-cyclodecadiene complex | acs.org |
| Rhodium(I) | Isomerization of cis,trans-1,5-cyclodecadiene with RhCl₃ | Dimeric rhodium(I) π-complex of cis,cis-1,6-cyclodecadiene | capes.gov.br |
The way a ligand binds to a central metal atom is defined by its coordination mode and the resulting geometry of the complex. wikipedia.orglibretexts.org The number of atoms in the ligand that are bonded to the metal is termed hapticity (denoted by η). libretexts.org
In complexes of this compound, the two olefinic groups act as the donor sites. As a non-conjugated diene, it typically binds to a metal center through its two isolated π-bonds. libretexts.org This results in a bidentate coordination mode. libretexts.org The specific binding can be described as η²,η², where each double bond coordinates to the metal in a dihaptic fashion. libretexts.org
Reactivity Profiles of this compound as a Ligand
The coordination of this compound to a metal center can influence its reactivity. The double bonds within the ten-membered ring introduce a degree of ring strain, making the uncoordinated molecule susceptible to reactions like cycloadditions. When complexed to a metal, the diene can undergo various transformations.
A significant aspect of its reactivity profile is demonstrated in the rhodium-catalyzed isomerization of other cyclodecadiene isomers. The formation of the rhodium(I) complex of cis,cis-1,6-cyclodecadiene from cis,trans-1,5-cyclodecadiene highlights that the ligand itself can be the product of a metal-mediated reaction. capes.gov.br This suggests that the coordination to the rhodium center stabilizes the cis,cis-1,6 isomer, driving the equilibrium towards its formation. capes.gov.bracs.org The mechanism of such isomerizations is a key area of study in organometallic chemistry, often involving hydride intermediates and reversible olefin insertion/deinsertion steps. capes.gov.br
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes of this compound and related catalytic systems are primarily explored within the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase. hrmrajgurunagar.ac.insenecalearning.com
Homogeneous Catalysis : The synthesis of the rhodium(I)-1,6-cyclodecadiene complex via isomerization is itself an example of homogeneous catalysis, with the rhodium species acting as the catalyst. capes.gov.br Furthermore, this compound has been studied in metathesis reactions using homogeneous tungsten-based catalysts. acs.org Olefin metathesis is a powerful organic reaction that reorganizes carbon-carbon double bonds, and the use of well-defined organometallic complexes as catalysts is crucial for its efficiency and selectivity. uvic.ca For instance, the metathetic degradation of cis,cis-1,6-cyclodecadiene can yield cyclopentene (B43876), showcasing the catalytic cleavage and reformation of C=C bonds. acs.org
Heterogeneous Catalysis : In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. chemisgroup.ussavemyexams.com While research on this compound has predominantly focused on homogeneous systems, the principles of olefin-metal interactions are fundamental to many heterogeneous processes, such as hydrogenations on solid supports. baranlab.org However, specific applications of this compound complexes in heterogeneous catalysis are not extensively documented in the reviewed literature.
Polymerization Studies Involving 1,6 Cyclodecadiene
Copolymerization Reactions (e.g., with Sulfur Dioxide)
The reaction of unsaturated compounds like olefins and dienes with sulfur dioxide is a known method for synthesizing aliphatic polysulfones. researchgate.netmdpi.commdpi.com These reactions typically proceed via radical alternating copolymerization to form linear polymers. mdpi.com While studies specifically detailing the copolymerization of 1,6-cyclodecadiene are not prevalent, extensive research on its isomer, cis,trans-1,5-cyclodecadiene (B73298), provides significant insight into the potential reactivity of the cyclodecadiene ring system with sulfur dioxide.
An alternating linear copolymer of cis,trans-1,5-cyclodecadiene and sulfur dioxide has been successfully synthesized in quantitative yield. researchgate.net In this reaction, a transannular carbon-carbon bond formation occurs, resulting in a polymer structure with four saturated carbon atoms positioned between the sulfone groups. researchgate.net The resulting polysulfone exhibits resistance to alkali but undergoes thermal degradation at temperatures above 150°C through random chain cleavage. researchgate.net The general principle involves the formation of alternating copolymers where the olefin and sulfur dioxide units are arranged in a head-to-tail fashion. researchgate.net The ceiling temperature phenomenon is a critical factor in these polymerizations, representing a threshold temperature above which the reaction rate and the molecular weight of the resulting polymer are minimal. royalsocietypublishing.org
Table 1: Copolymerization of cis,trans-1,5-Cyclodecadiene with Sulfur Dioxide
| Monomers | Polymerization Type | Resulting Structure | Key Findings | Citation |
|---|---|---|---|---|
| cis,trans-1,5-Cyclodecadiene, Sulfur Dioxide | Alternating Copolymerization | Alternating linear polysulfone | Achieved quantitative yield; polymer features transannular C-C bond formation. researchgate.net | researchgate.net |
Considerations for Ring-Opening Polymerization of Cyclic Dienes
This compound is identified as a cycloolefin monomer suitable for ring-opening polymerization (ROP). google.com The primary driving force for the ring-opening metathesis polymerization (ROMP) of cyclic olefins is the release of ring strain inherent in the monomer. acs.orgdigitellinc.comrsc.org The presence of double bonds within the ten-membered ring of this compound introduces such strain, making it reactive and susceptible to ring-opening reactions.
The polymerization of cyclic dienes, however, presents specific challenges. For eight-membered cyclic dienes like cyclooctadienes, which have lower ring strain compared to highly strained monomers like norbornene, achieving narrow molecular weight distributions and high conversion can be difficult. digitellinc.com These less-strained systems are often prone to undesirable side reactions, such as backbiting and cross-metathesis of the growing polymer chains. digitellinc.comprinceton.edu For instance, in the ROMP of 1,6-dimethyl-1,5-cyclooctadiene, attempts to synthesize high molecular weight polymers were hindered by backbiting that occurred after monomer consumption and by trace side products from the monomer synthesis acting as chain transfer agents. princeton.edu
Successful ROMP of cyclic olefins enables the synthesis of a wide array of polymers with tunable architectures and functionalities. acs.org For example, the stereospecific ring-opening polymerization of cis-cyclodecene, a related ten-membered ring, using a coordinate catalyst system yields trans-polydecenamer. researchgate.net The ability to control polymer molecular weights by adjusting the initiator-to-monomer ratio is a key advantage of ROMP, facilitating the creation of well-defined block and graft copolymers. acs.org
Table 2: Factors in Ring-Opening Polymerization of Cyclic Dienes
| Factor | Description | Relevance to this compound | Citation |
|---|---|---|---|
| Ring Strain | The primary enthalpic driving force for polymerization. rsc.org | The double bonds in the 10-membered ring introduce strain, favoring ring-opening. | rsc.org |
| Side Reactions | Includes backbiting and intermolecular cross-metathesis, which can limit chain growth and broaden molecular weight distribution. digitellinc.comprinceton.edu | As a medium-sized ring, it may be susceptible to these competing reactions, similar to other cyclic dienes. digitellinc.comprinceton.edu | digitellinc.comprinceton.edu |
| Catalyst System | The choice of catalyst (e.g., Grubbs' ruthenium catalysts) is crucial for controlling the polymerization. princeton.edu | Specific catalysts would be required to efficiently polymerize this compound while minimizing side reactions. | princeton.edu |
Integration into Macrocyclic Polymer Architectures
Macrocyclic polymers, which lack chain ends, exhibit distinct physical and chemical properties compared to their linear counterparts, including lower intrinsic viscosity and higher glass transition temperatures. rsc.org The integration of monomers like this compound into such architectures can be envisioned through several advanced synthetic strategies.
One major pathway to macrocyclic polymers is the end-to-end cyclization of a linear polymer precursor. kpi.ua A modern approach involves synthesizing an α,ω-heterodifunctional linear polymer, which can then undergo a unimolecular ring-closure reaction under high-dilution conditions. kpi.ua This method offers better control and higher cyclization yields compared to bimolecular coupling techniques. kpi.ua In this context, this compound could be incorporated as a comonomer into a linear polymer chain that is subsequently cyclized to form a large macrocycle.
Another strategy involves the entropy-driven ring-opening metathesis polymerization (ED-ROMP) of macrocyclic monomers. rsc.orgd-nb.info In this process, a smaller macrocycle is synthesized first, often via ring-closing metathesis (RCM). d-nb.info This monomeric macrocycle is then polymerized to yield a linear polymer containing repeating macrocyclic units in its backbone. d-nb.info While this process typically involves macrocycles larger than 14 atoms, it represents a powerful method for creating complex polymer architectures. rsc.org A process has also been developed where linear polymers are transformed into cyclic oligomers (macrocycles), which then undergo a subsequent ring-opening polymerization to produce upcycled polymers with longer chains. cleanenergyventures.com These methods highlight the potential pathways for incorporating specific cyclic diene units into sophisticated, large-scale cyclic polymer structures.
Advanced Spectroscopic and Structural Elucidation Techniques for 1,6 Cyclodecadiene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1,6-cyclodecadiene and its derivatives. The flexibility of the cyclodecadiene ring often results in the coexistence of multiple conformers in solution, which can lead to broadened signals in standard 1D NMR spectra at room temperature. researchgate.netacs.org
Two-dimensional (2D) NMR techniques are indispensable for unraveling the complex proton and carbon environments within this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org By spreading the proton spectrum across two dimensions, it generates cross-peaks between the signals of coupled protons, allowing for the mapping of the spin-spin coupling network within the molecule. libretexts.orgucl.ac.uk This is crucial for tracing the connectivity of the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons, irrespective of whether they are directly bonded. libretexts.org The appearance of cross-peaks in a NOESY spectrum indicates that two protons are close to each other in space (typically within 5 Å). ucl.ac.uk This information is vital for assigning the stereochemistry and for determining the three-dimensional structure of different conformers. libretexts.org For instance, in derivatives of cyclodecadiene like germacrene A, NOESY experiments have been instrumental in identifying and characterizing multiple conformers present in solution. researchgate.netnih.gov
The combination of COSY and NOESY data allows for a comprehensive assignment of all proton and, by extension, carbon signals, and provides a detailed picture of the molecule's solution-state conformation.
The ten-membered ring of this compound is highly flexible, leading to a dynamic equilibrium between several conformers. nih.govacs.org This conformational exchange often occurs on a timescale that is comparable to the NMR timescale, resulting in broadened NMR signals at ambient temperatures. researchgate.netacs.org
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. nih.gov By lowering the temperature, the rate of interconversion between conformers can be slowed down, leading to the sharpening of NMR signals and the appearance of distinct sets of resonances for each conformer. nih.govunibas.it This allows for the individual characterization of the major conformers present in solution. nih.gov For example, variable-temperature ¹H NMR studies of germacrene A, which contains a cyclodecadiene ring, revealed the presence of three distinct conformational isomers at low temperatures. nih.govnih.gov
Conversely, by increasing the temperature, the rate of exchange can be increased until the signals for the different conformers coalesce into a single, averaged signal. researchgate.net The analysis of line shapes and coalescence temperatures in DNMR experiments provides quantitative information about the energy barriers and thermodynamic parameters (ΔG‡, ΔH‡) associated with the conformational exchange processes. acs.orgnih.gov These studies have been critical in understanding the potential energy surface and the pathways of conformational interchange in cyclodecadiene systems. acs.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental formula of this compound, as well as for assessing its purity and analyzing its isomers.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₆). researchgate.net By comparing the experimentally measured exact mass to the calculated mass for possible formulas, HRMS can confirm the molecular formula and distinguish it from other compounds with the same nominal mass. This technique is crucial for verifying the identity of a synthesized or isolated sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC-MS analysis, a sample is first vaporized and passed through a long capillary column (the GC component), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
GC-MS is widely used for:
Purity Assessment: It can detect and identify volatile impurities in a sample of this compound.
Isomer Analysis: Different isomers of this compound (e.g., cis,cis- and trans,trans-) may have different retention times in the GC column, allowing for their separation and individual identification. nist.gov However, resolving all possible isomers can sometimes be challenging depending on the column and conditions used. The mass spectra of isomers are often very similar, so identification relies heavily on the chromatographic separation and comparison with reference data from databases like the NIST Mass Spectrometry Data Center. nih.govnist.gov
GC-MS has been used to identify this compound in complex mixtures, such as essential oils from plants. researchgate.netscirp.org The combination of retention time and the mass spectral fragmentation pattern provides a high degree of confidence in the identification of the compound. nih.govorslabs.com
Diffraction Techniques
While NMR and MS provide invaluable information about the structure and dynamics in solution and the gas phase, X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.org
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into many specific directions. wikipedia.orgiastate.edu By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional electron density map of the crystal. wikipedia.org From this map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds and other structural details. wikipedia.org
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging but provides unparalleled structural detail. iastate.edu The resulting crystal structure would reveal:
The precise conformation of the ten-membered ring in the solid state.
Exact bond lengths and bond angles.
The stereochemistry at the double bonds (cis or trans).
This information is invaluable for validating the conformations predicted by computational studies and inferred from NMR data. For example, the crystal structure of related germacranolides has confirmed the conformation of the ten-membered ring. researchgate.net
| Technique | Information Provided | Application to this compound |
| COSY NMR | J-coupling between protons (through-bond connectivity) | Maps the proton-proton coupling network to confirm the carbon skeleton. libretexts.orgspindynamics.org |
| NOESY NMR | Spatial proximity of protons (through-space connectivity) | Determines stereochemistry and 3D structure of conformers. ucl.ac.uknih.gov |
| Dynamic NMR | Conformational exchange rates and energy barriers | Characterizes the dynamic equilibrium and interchange between different ring conformations. nih.govacs.org |
| HRMS | High-accuracy mass measurement | Confirms the elemental composition (C₁₀H₁₆). researchgate.net |
| GC-MS | Separation and identification of volatile compounds | Assesses purity and separates/identifies isomers. nih.govscirp.org |
| X-ray Diffraction | Precise 3D atomic arrangement in a crystal | Unambiguously determines the solid-state conformation, bond lengths, and angles. wikipedia.orgiastate.edu |
Electron Diffraction Investigations of Gaseous States
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor phase, free from intermolecular forces present in the solid or liquid states. york.ac.uk The method involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern of concentric rings. york.ac.uk This pattern arises from the interference of electrons scattered by the molecule's atomic nuclei. Mathematical processing of the diffraction intensities, typically through a Fourier transform, yields a radial distribution curve, which shows the probability of finding specific internuclear distances within the molecule. york.ac.uk
For (Z,Z)-cyclodeca-1,6-diene, a gas-phase electron diffraction study was conducted to probe its conformational preferences. researchgate.net Such investigations, often complemented by molecular orbital and density functional theory (DFT) calculations, aim to identify the dominant conformers present in the gaseous state. researchgate.net Theoretical studies have calculated that for the (Z,Z) isomer, a chair conformation with C₂ₕ symmetry is the most stable geometry. researchgate.net A boat form, possessing C₂ᵥ symmetry, is predicted to be only slightly less stable, with a difference of just 3.5 kJ/mol. researchgate.net The GED experiment provides the crucial empirical data, such as key internuclear distances and angles, needed to validate these theoretical models and determine the time-averaged structure of the molecule in the gas phase.
Below is a table summarizing the type of information obtainable from a Gas Electron Diffraction experiment.
| Parameter Determined | Description | Relevance to this compound |
| Bond Lengths (r) | The average distance between the nuclei of two bonded atoms. | Determines the precise lengths of C=C double bonds and C-C single bonds within the ten-membered ring. |
| Bond Angles (∠) | The angle formed by three connected atoms. | Defines the geometry around each carbon atom, indicating the degree of ring puckering. |
| Torsional Angles (τ) | The dihedral angle between two planes defined by four connected atoms. | Crucial for defining the overall conformation (e.g., chair, boat) of the flexible ring system. |
| Conformer Population | The relative abundance of different stable conformations at the experimental temperature. | Establishes whether the chair, boat, or another conformer is predominant in the gas phase. |
X-ray Crystallography for Solid-State Conformational Analysis (where applicable to related systems)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comwordpress.com By irradiating a single crystal with X-rays, a unique diffraction pattern is produced, which results from the constructive interference of X-rays scattered by the electrons in the crystal lattice. libretexts.org Analysis of the positions and intensities of these diffracted spots allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. numberanalytics.com
While a specific crystal structure for this compound itself is not detailed in readily available literature, extensive conformational analysis has been performed on its derivatives and related systems, providing significant insight. The conformations of cis,cis-1,6-cyclodecadiene derivatives have been a subject of interest, with discussions focusing on the balance between chair and boat forms. oup.com
For example, an X-ray crystallographic analysis of 2,11-dioxa[3.3]orthocyclophane, a related bridged cyclodecadiene derivative, revealed that the molecule adopts an anti-type chair structure in its crystalline state. oup.com This study provides specific geometric data, such as the distances between bridged atoms and the degree of sliding between aromatic rings, which are direct consequences of the molecule adopting a specific conformation to minimize intramolecular steric repulsion. oup.com Similarly, studies on the related compound 1,6-cyclodecanedione (B1615606) show that X-ray crystallography is instrumental in revealing its solid-state conformations. These findings demonstrate the power of X-ray diffraction to provide an unambiguous picture of the preferred conformation in the solid state, which serves as a crucial benchmark for computational models and for understanding conformational behavior in other phases.
The table below outlines the primary data obtained from an X-ray crystallography experiment.
| Parameter Determined | Description |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Highly accurate measurements of the distances and angles between atoms in the solid state. |
| Molecular Packing | The arrangement of individual molecules relative to each other within the crystal lattice. |
Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Insights
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a fundamental tool for investigating molecular structure and conformational dynamics. sepscience.com These methods probe the vibrational energy levels of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. irdg.org Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (from a laser), where the frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. sepscience.com Vibrations that cause a change in the polarizability of the molecule are Raman-active. irdg.org
Because the selection rules for IR and Raman activity are different, they are considered complementary techniques. sepscience.com For a molecule with a center of symmetry, no vibration can be both IR and Raman active. irdg.org The observed vibrational spectrum—the number of bands, their frequencies, and their intensities—serves as a unique molecular "fingerprint" that is highly sensitive to the molecule's three-dimensional structure.
For flexible molecules like this compound, different conformers (e.g., chair and boat) will have distinct symmetries and slightly different energies, leading to unique vibrational spectra. americanpharmaceuticalreview.com Computational studies on (Z,Z)-cyclodeca-1,6-diene have identified the C₂ₕ chair and C₂ᵥ boat conformations as the most likely stable forms. researchgate.net Each of these point groups has different symmetry elements, which would result in different numbers of IR- and Raman-active bands. By comparing experimentally obtained IR and Raman spectra with theoretically calculated frequencies for each potential conformer, researchers can assign the observed bands to specific vibrational modes and deduce the predominant conformation in the sample. For example, studies on germacrene A, a sesquiterpene containing a cyclodecadiene ring, have utilized IR and other spectroscopic data to characterize its complex conformational equilibrium in solution. nih.gov
The table below summarizes how vibrational spectroscopy provides structural information.
| Spectroscopic Feature | Structural Interpretation |
| Band Position (Wavenumber, cm⁻¹) | Corresponds to the frequency of a specific molecular vibration (e.g., C=C stretch, CH₂ bend), which is determined by bond strength and atomic masses. |
| Number of Bands | Related to the number of vibrational modes and the molecule's symmetry. Different conformers may exhibit different numbers of active bands. |
| Band Intensity | In IR, depends on the change in dipole moment during the vibration. In Raman, depends on the change in polarizability. |
| Band Shape | Can be influenced by factors such as hydrogen bonding or the physical state of the sample (gas, liquid, solid). |
Future Research Directions and Emerging Areas for 1,6 Cyclodecadiene Studies
Development of Sustainable and Atom-Economical Synthetic Pathways
Current synthetic routes to 1,6-cyclodecadiene, such as the two-step synthesis of the cis,cis-isomer from cis,cis-1,5-cyclononadiene via a 1,2,6-cyclodecatriene intermediate, provide a foundational methodology. However, future research will increasingly focus on the development of more sustainable and atom-economical pathways.
One of the most promising avenues is the application of Ring-Closing Metathesis (RCM) . RCM is a powerful and widely adopted strategy for the synthesis of unsaturated rings, celebrated for its high functional group tolerance and its adherence to the principles of green chemistry by producing ethene as the only major byproduct. wikipedia.orgmedwinpublishers.com The development of a direct RCM route to this compound from an appropriate acyclic diene precursor would represent a significant advance in synthetic efficiency. Such a process would be inherently more atom-economical than multi-step classical cyclization or ring-expansion strategies. psu.eduresearchgate.netscience.gov
Future investigations in this area should focus on:
Catalyst Development: Designing and screening next-generation ruthenium or molybdenum metathesis catalysts that are highly active and selective for the formation of the ten-membered ring, minimizing oligomerization. researchgate.net
Substrate Design: Optimizing the structure of the acyclic diene precursor to favor the intramolecular RCM pathway.
Green Solvents and Conditions: Exploring the use of environmentally benign solvents and milder reaction conditions to further enhance the sustainability of the synthesis.
The table below outlines a comparison between a potential RCM approach and a classical synthesis, highlighting the key metrics for sustainability.
| Feature | Classical Synthesis (e.g., via Ring Expansion) | Ring-Closing Metathesis (RCM) |
| Atom Economy | Lower, often involves stoichiometric reagents and generates significant byproducts. | Higher, the primary byproduct is volatile ethene. wikipedia.orgmedwinpublishers.com |
| Step Economy | Typically multi-step, requiring intermediate isolation and purification. | Potentially a single-step cyclization from an acyclic precursor. |
| Sustainability | May use harsh reagents and generate substantial waste. | Utilizes catalytic amounts of metal complexes and minimizes waste streams. researchgate.net |
Exploration of Novel Catalytic Applications in Complex Molecule Synthesis
The ability of olefins to act as ligands for transition metals is a cornerstone of modern catalysis. While the catalytic applications of related cyclodienes like 1,5-cyclooctadiene (B75094) are well-established, the potential of this compound as a ligand and a substrate in catalysis remains largely untapped. A significant finding is the reported preparation of a dimeric rhodium(I) π-complex of cis,cis-1,6-cyclodecadiene, confirming its capacity to coordinate with transition metals. capes.gov.br
Future research should be directed towards:
Ligand Synthesis and Design: Systematically synthesizing a range of this compound-metal complexes (e.g., with nickel, palladium, rhodium, gold) and evaluating their stability and electronic properties. acs.orgmdpi.com
Asymmetric Catalysis: Developing chiral this compound-based ligands for use in enantioselective transformations, such as hydrogenation, hydroformylation, and cycloaddition reactions.
Tandem Reactions: Designing catalytic cascades where this compound or its derivatives act as a linchpin, undergoing a series of transformations in a single pot to rapidly build molecular complexity. This could involve an initial metal-catalyzed reaction followed by a transannular cyclization, for instance. beilstein-journals.org
The exploration of this compound in catalysis could lead to new synthetic strategies for constructing complex molecular architectures, including natural products and pharmaceuticals.
Advanced Computational Modeling for Predictive Reactivity and Selectivity
The conformational complexity of medium-sized rings like this compound makes predicting their reactivity a significant challenge. Advanced computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to elucidate the structure-reactivity relationships of this diene. nih.gov
Future computational studies should aim to:
Map the Conformational Landscape: Perform exhaustive conformational searches to identify the low-energy conformers of different this compound isomers and their relative populations.
Predict Reaction Pathways: Model the transition states of various reactions involving this compound, such as cycloadditions (e.g., Diels-Alder), epoxidations, and metal-catalyzed transformations. mdpi.comrsc.orgresearchgate.netlibretexts.org This can provide insights into the kinetic and thermodynamic factors controlling product distribution and stereoselectivity.
Elucidate Reaction Mechanisms: Use computational tools to analyze the mechanisms of known and novel reactions, helping to rationalize experimental observations and guide the design of new experiments. researchgate.net For example, DFT can be used to understand the factors governing the selectivity in cycloaddition reactions involving this compound as either the diene or dienophile component. researchgate.net
The synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound.
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Modeling cycloaddition reaction transition states. | Regioselectivity, stereoselectivity (endo/exo), activation energies. mdpi.comresearchgate.net |
| Ab initio Molecular Dynamics (AIMD) | Simulating conformational dynamics in solution. | Preferred conformers, pathways for interconversion. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions involving a this compound core. | Substrate binding, catalytic mechanism, role of active site residues. |
Integration with Bio-Inspired Chemical Systems and Biosynthetic Pathways
Nature provides a rich blueprint for the synthesis of complex molecules. A derivative of this compound, Germacrene D, is a key intermediate in the biosynthesis of a vast array of sesquiterpenes. It is produced in plants from farnesyl pyrophosphate and serves as a precursor to other important compounds like cadinenes. researchgate.net This biological precedent highlights the potential for integrating this compound into bio-inspired synthetic strategies.
Emerging areas of research include:
Biomimetic Synthesis: Designing synthetic cascades that mimic the biosynthetic transformations of germacrenes. nih.govnih.govuh.edu This could involve acid-catalyzed transannular cyclizations of this compound derivatives to produce complex polycyclic frameworks.
Chemoenzymatic Synthesis: Combining chemical synthesis to produce novel this compound analogues with enzymatic transformations to achieve high selectivity and efficiency. For example, terpene cyclases could be engineered to accept synthetic this compound precursors. researchgate.net
Metabolic Engineering: Utilizing engineered microorganisms, such as Saccharomyces cerevisiae, for the high-titer production of germacrene D and other valuable this compound-based sesquiterpenes. This involves optimizing the mevalonate (B85504) pathway and introducing the appropriate terpene synthase genes. mdpi.com
By drawing inspiration from nature, chemists can develop powerful new methods for constructing complex molecules from this compound-based building blocks.
Investigations into Advanced Materials Applications
The presence of two polymerizable double bonds makes this compound an attractive monomer for the synthesis of advanced materials. While the polymerization of cyclopentene (B43876) can in principle lead to this compound through dimerization, it often results in the formation of a polymer, suggesting that this compound itself could be a viable monomer. uvic.ca
A particularly promising avenue is Ring-Opening Metathesis Polymerization (ROMP) . ROMP is a versatile technique for polymerizing strained cyclic olefins to create polymers with well-defined microstructures and functionalities. 20.210.105wikipedia.orgsioc-journal.cn The ring strain inherent in the ten-membered ring of this compound could provide the thermodynamic driving force for this transformation.
Future research in this domain should focus on:
ROMP of this compound: Investigating the ROMP of various isomers of this compound using well-defined catalysts (e.g., Grubbs or Schrock catalysts) to produce novel poly(dodecenylene)s. The resulting polymers would possess a unique microstructure of repeating C10 units.
Copolymerization: Exploring the copolymerization of this compound with other cyclic olefins to create materials with tunable thermal and mechanical properties. This could lead to the development of new elastomers or thermoplastics. princeton.edursc.org
Functional Materials: Synthesizing functionalized this compound monomers to introduce specific properties (e.g., optical, electronic, or self-healing capabilities) into the resulting polymers. The controlled synthesis of such monomers is a key challenge. biopacificmip.orgescholarship.orgresearchgate.netacs.org
The polymerization of this compound could open the door to a new class of polymeric materials with applications ranging from specialty elastomers to advanced optical and electronic devices.
Q & A
Basic: What are the primary synthetic methodologies for 1,6-Cyclodecadiene?
This compound is synthesized via metathesis reactions and photocycloaddition strategies . For example, a two-step approach involves a [2+2] photocycloaddition of cyclobutene derivatives followed by cycloreversion under reflux conditions (e.g., in m-xylene with NaBH₄ reduction intermediates) . Metathesis using Grubbs catalysts has also been explored, though competing polymerization pathways may occur depending on reaction conditions .
Basic: How is gas chromatography-mass spectrometry (GC-MS) applied to characterize this compound isomers?
GC-MS is critical for identifying isomers like cis,trans-1,5-cyclodecadiene. However, limitations arise when isomers (e.g., cis-1,4 or trans-1,6) co-elute due to similar retention times or low abundance. For instance, certain isomers are undetected in standard GC columns, necessitating advanced stationary phases or complementary techniques like NMR for resolution .
Advanced: Why do olefin metathesis reactions of cyclopentene derivatives favor polymer formation over this compound?
Polymerization competes with cyclodimerization due to non-pairwise reaction mechanisms . In TiCl₃-based catalysts, the addition of NiCl₂ shortens polymer chains by altering catalyst coordination, promoting termination via β-hydride elimination. This highlights the importance of transition-metal catalyst design to suppress undesired pathways .
Advanced: How does stereoelectronic control influence the stability of this compound conformers?
The cis,cis-1,6-cyclodecadiene system exhibits strain due to eclipsing substituents, favoring ring-opening or isomerization. Computational studies (e.g., molecular mechanics) reveal that transannular interactions destabilize certain conformers, guiding synthetic routes to stabilize desired stereoisomers .
Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR : Distinguishes cis/trans isomers via coupling constants (e.g., J values for vicinal protons) .
- IR Spectroscopy : Identifies olefinic C-H stretches (~3000 cm⁻¹) and conjugated diene features.
- GC-MS : Quantifies isomer ratios in complex mixtures, though complementary HPLC may resolve co-eluting peaks .
Advanced: How can contradictions in isomer detection via GC-MS be resolved?
Discrepancies in isomer detection (e.g., undetected cis-1,4 isomers) may arise from low sensitivity or column limitations. Solutions include:
- Using chiral columns or derivatization to enhance separation.
- Cross-validating with dynamic NMR to track equilibrium between isomers .
Advanced: What bioactivity has been reported for this compound derivatives, and how is this assessed?
Germacrene D, a this compound derivative, shows antimicrobial activity against Gram-positive bacteria and fungi. Bioassays include minimum inhibitory concentration (MIC) tests and molecular docking to study interactions with targets like fungal lanosterol demethylase .
Advanced: What challenges exist in isolating natural this compound derivatives from plant extracts?
Natural derivatives (e.g., in Pinus densiflora volatile oils) occur in trace amounts (<7% abundance) and require techniques like preparative GC or silica gel chromatography. Stability issues (e.g., thermal degradation during GC-MS) necessitate low-temperature trapping .
Advanced: What mechanistic insights explain the selectivity of [2+2] photocycloaddition in synthesizing this compound frameworks?
The reaction proceeds via a diradical intermediate, where steric effects and solvent polarity control regioselectivity. Copper catalysts stabilize transition states, favoring cycloreversion to form the 10-membered ring over smaller cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
